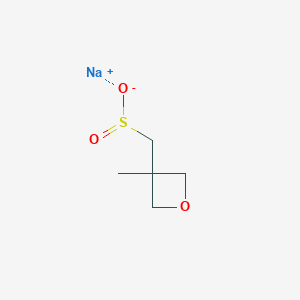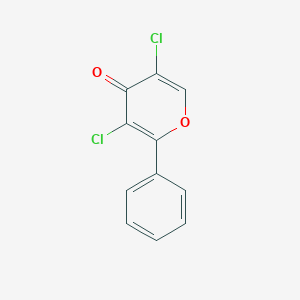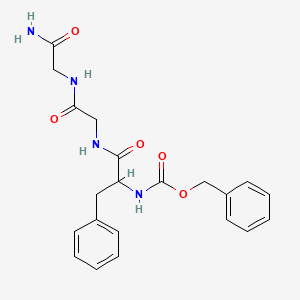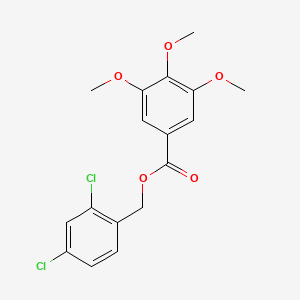
2,4-Dichlorobenzyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,4-Dichlorobenzyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2,4-dichlorobenzyl alcohol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
2,4-Dichlorobenzyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2,4-Dichlorobenzyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4-Dichlorobenzyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2,4-Dichlorobenzyl 3,4,5-trimethoxybenzoate can be compared with other similar compounds such as:
Methyl 3,4,5-trimethoxybenzoate: This compound shares the trimethoxybenzoate moiety but lacks the dichlorobenzyl group, resulting in different chemical and biological properties.
2,4-Dichlorobenzyl alcohol: This compound contains the dichlorobenzyl group but lacks the trimethoxybenzoate moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are not present in the individual components .
Propiedades
Número CAS |
853334-07-3 |
|---|---|
Fórmula molecular |
C17H16Cl2O5 |
Peso molecular |
371.2 g/mol |
Nombre IUPAC |
(2,4-dichlorophenyl)methyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H16Cl2O5/c1-21-14-6-11(7-15(22-2)16(14)23-3)17(20)24-9-10-4-5-12(18)8-13(10)19/h4-8H,9H2,1-3H3 |
Clave InChI |
SRYNPWAFDZOVPK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
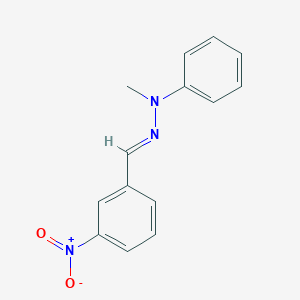
![Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]glycyl]glycyl]-, methyl ester](/img/structure/B15074623.png)
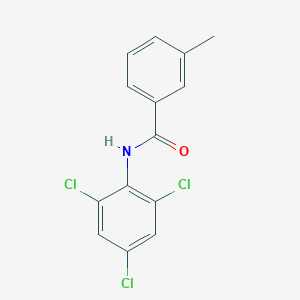
![N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide](/img/structure/B15074628.png)
![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
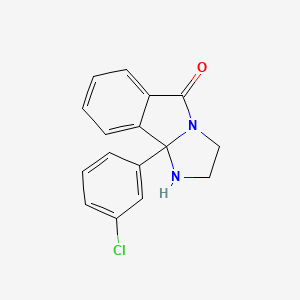
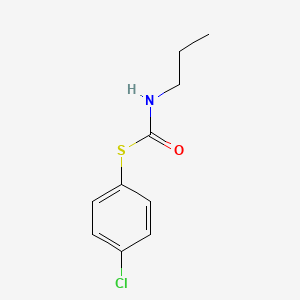
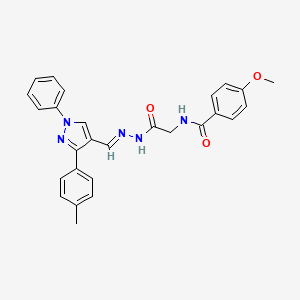
![4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one](/img/structure/B15074650.png)
